N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
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Description
“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide” is a chemical compound with the molecular formula C19H30N2O3 . It is also known by its synonyms N-(2-METHOXYETHYL)-N-(1-[2-(4-METHOXYPHENYL)ETHYL]PIPERIDIN-4-YL)ACETAMIDE .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H30N2O3 . The structure likely involves a piperidine ring substituted with a methoxyethyl group and a methoxyphenyl propanamide moiety.Physical And Chemical Properties Analysis
The molecular weight of this compound is 334.4531 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Antisecretory Activity
Research has demonstrated the synthesis and evaluation of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, revealing significant antisecretory activity against histamine-induced gastric acid secretion. This suggests potential applications in developing antiulcer agents, highlighting a pathway for managing gastric acidity through structural modification of piperidine derivatives (Ueda et al., 1991).
Sigma Receptor Affinity
Sigma receptors have been implicated in various neurological and psychiatric disorders. Research into N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives has shown potent sigma(1) ligand activity, offering insights into the development of diagnostic tools or treatments for conditions related to sigma receptors (Berardi et al., 2005).
Analytical Characterization
The analytical characterization of psychoactive arylcyclohexylamines, including derivatives similar to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, has been performed. This work is essential for identifying, quantifying, and understanding the pharmacokinetics of novel psychoactive substances in biological matrices, providing a foundation for forensic and toxicological analysis (De Paoli et al., 2013).
Neuroprotective Agents
Investigations into the neuroprotective properties of compounds structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide have identified potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. Such studies offer potential therapeutic avenues for treating neurodegenerative diseases and conditions associated with excessive glutamate toxicity (Chenard et al., 1995).
Antimicrobial Activity
Research on compounds with structural similarities to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide has shown selective killing of bacterial persisters without affecting normal antibiotic-sensitive cells. This highlights the potential for developing targeted antimicrobial therapies that address the challenge of bacterial persistence and resistance (Kim et al., 2011).
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-23-14-13-21-11-9-17(10-12-21)15-20-19(22)8-5-16-3-6-18(24-2)7-4-16/h3-4,6-7,17H,5,8-15H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOBAKRXXZQIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide |
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